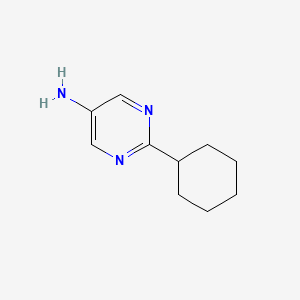

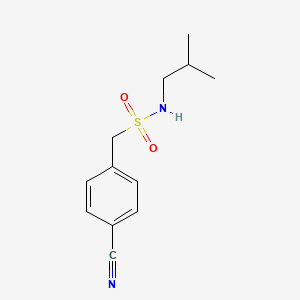

![molecular formula C8H9N3 B2366758 5-Methylimidazo[1,2-a]pyridin-3-amine CAS No. 81809-82-7](/img/structure/B2366758.png)

5-Methylimidazo[1,2-a]pyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-Methylimidazo[1,2-a]pyridin-3-amine” is a chemical compound with the empirical formula C8H9N3 . It is also known as “5-Amino-3-methylimidazo[1,2-a]pyridine” and has a molecular weight of 147.18 . The IUPAC name for this compound is "3-methylimidazo[1,2-a]pyridin-5-amine" .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “this compound”, has been achieved through various strategies . One approach involves the condensation of benzyl/allyl/propargyl halides and 2-amino pyridines as substrates via formimidamide chemistry . Another method involves the synthesis of imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives . The structures of these synthesized compounds have been confirmed by 1H and 13C NMR and mass spectral analysis .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by an imidazole ring fused to a pyridine ring . The InChI code for this compound is "1S/C8H9N3/c1-6-5-10-8-4-2-3-7(9)11(6)8/h2-5H,9H2,1H3" .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including “this compound”, have been synthesized through various chemical reactions . These reactions include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight of 147.18 and its empirical formula of C8H9N3 . Its IUPAC name is "3-methylimidazo[1,2-a]pyridin-5-amine" .

Scientific Research Applications

Synthesis and Biological Activity

Synthesis Techniques and Derivatives : A series of derivatives of 2-methylimidazo[1,2-a]pyridine, closely related to 5-methylimidazo[1,2-a]pyridin-3-amine, have been synthesized. These derivatives have been investigated for their cytotoxic activities, including their effects as CDK inhibitors. For example, quinolin-4-yl-substituted compounds showed promise as cytotoxic and CDK inhibitor compounds (Vilchis-Reyes et al., 2010).

Synthesis of 3-Substituted Imidazo[1,2-a]pyridines : Research has focused on the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position. These have been explored as potential antiulcer agents, demonstrating properties such as cytoprotection in various models (Starrett et al., 1989).

Chemical Properties and Applications

Catalyzed Cycloisomerization : Research has shown that silver-catalyzed cycloisomerization can be used for the synthesis of 3-methylimidazo[1,2-a]pyridines, indicating potential for efficient production of similar compounds like this compound (Chioua et al., 2013).

Crystal Structure Analysis : The crystal structure and Hirshfeld surface analysis of related imidazo[1,2-a]pyridine derivatives have been studied. This research contributes to understanding the molecular interactions and structural properties of such compounds, which is relevant for the development of new materials or drugs (Dhanalakshmi et al., 2018).

Carcinogenicity and Mutagenicity Studies

Chemoprevention Studies : Research has been conducted on heterocyclic amine-induced colon carcinogenesis, which includes compounds structurally similar to this compound. This research is significant for understanding the potential health risks associated with the consumption of such compounds in cooked foods (Xu & Dashwood, 1999).

DNA Adducts and Mutagenesis : Studies have focused on DNA adducts formed by heterocyclic amine food mutagens, including compounds related to this compound. This research helps understand the implications of these compounds for mutagenesis and carcinogenesis, particularly in the context of dietary exposure (Schut & Snyderwine, 1999).

Mechanism of Action

Target of Action

5-Methylimidazo[1,2-a]pyridin-3-amine is a type of imidazopyridine, which has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . They have been found to inhibit glutamine synthetase (MtGS), a potential target for tuberculosis drug development .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been reported to show in vitro anti-tb activity against replicating and non-replicating tuberculosis strains .

Biochemical Pathways

It’s known that imidazo[1,2-a]pyridine analogues can affect the tuberculosis bacterial load, suggesting they may interfere with the bacterial replication pathways .

Result of Action

In the case of tuberculosis treatment, imidazo[1,2-a]pyridine analogues have been shown to reduce the bacterial load by 90%, 99%, and 99.9% when treated with varying doses . This suggests that this compound may have a similar effect, although specific studies would be needed to confirm this.

Safety and Hazards

Safety information for “5-Methylimidazo[1,2-a]pyridin-3-amine” suggests that it should be handled with care. Users are advised to wear suitable protective clothing and avoid contact with skin and eyes . It is also recommended to avoid the formation of dust and aerosols, and to use non-sparking tools .

Future Directions

Recent research has focused on the development of new synthetic protocols for the construction of imidazo[1,2-a]pyridines, including “5-Methylimidazo[1,2-a]pyridin-3-amine”, aiming to improve the ecological impact of the classical schemes . This includes the development of metal-free direct synthesis of imidazo[1,2-a]pyridines .

properties

IUPAC Name |

5-methylimidazo[1,2-a]pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-6-3-2-4-8-10-5-7(9)11(6)8/h2-5H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOVIOAGEVTUMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NC=C(N12)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

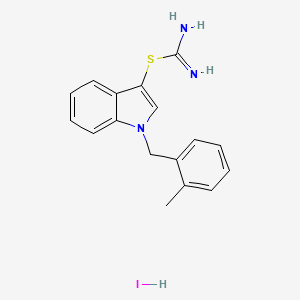

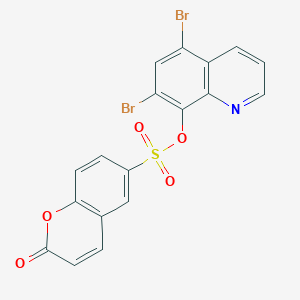

![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2366686.png)

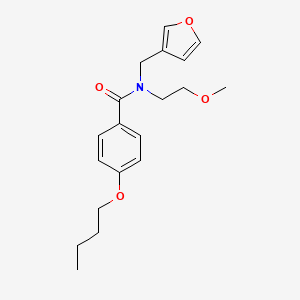

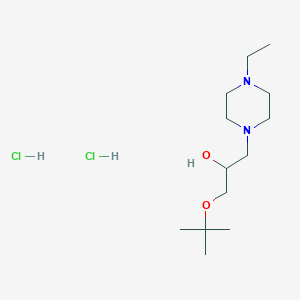

![N,N-Dimethyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide](/img/structure/B2366687.png)

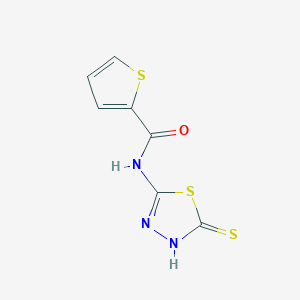

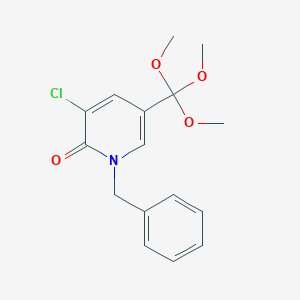

![2-(2,5-dimethylbenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2366688.png)

![3-butyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2366694.png)

![2-(benzylthio)-5-methyl-N-pyridin-3-yl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2366696.png)